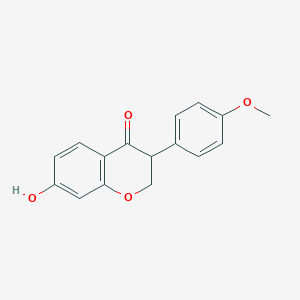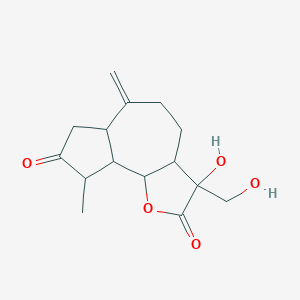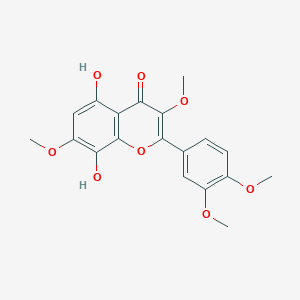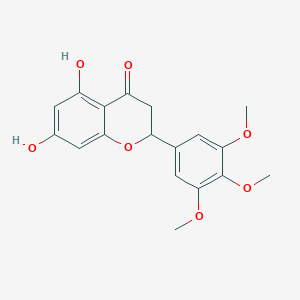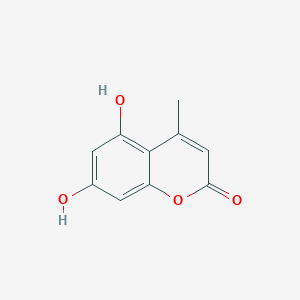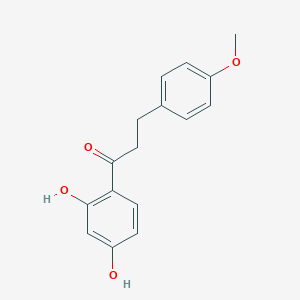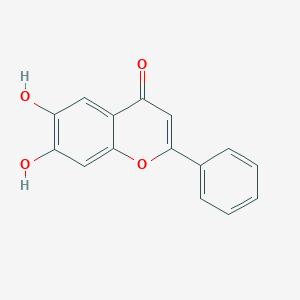
6,7-Dihydroxyflavone
Übersicht
Beschreibung
6,7-Dihydroxyflavone is a compound with the molecular formula C15H10O4 . It is a low molecular weight compound that can cross the blood-brain barrier and has been implicated in numerous functions and behaviors . It is thought to have neuroprotective capability and has been shown to alleviate symptoms in a wide range of diseases .
Synthesis Analysis
The synthesis of 7,8-DHF involves a cell-based drug screening to search for small molecules that act as the TrkB agonist . The 7,8-dihydroxy groups are essential for the agonistic effect . A modified synthesis of baicalein by Dakin oxidation of 6-acetyl-5,7-dihydroxyflavone (obtained by condensation of phloroacetophenone with ethyl benzoylacetate) has been reported .Molecular Structure Analysis
The molecular structure of 6,7-Dihydroxyflavone includes a molecular weight of 254.238 Da and a monoisotopic mass of 254.057907 Da . The structure involves the presence of freely rotating bonds, H bond acceptors, and H bond donors .Chemical Reactions Analysis
While specific chemical reactions involving 6,7-Dihydroxyflavone are not extensively documented, it has been noted that the hydroxy groups on the B ring can regulate 7,8-DHF’s stimulatory activity on the TrkB receptor .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dihydroxyflavone include a density of 1.4±0.1 g/cm3, boiling point of 521.6±50.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.5±3.0 kJ/mol and a flash point of 204.8±23.6 °C .Wissenschaftliche Forschungsanwendungen
Application in Food Science
- Field : Food Science
- Summary : 7,8-Dihydroxyflavone (7,8-DHF) has been used in the development, characterization, stability, and bioaccessibility improvement of food-grade ternary nanoparticles .
- Methods : Two polysaccharides (sodium alginate and sodium carboxymethyl cellulose) were used to establish zein/sophorolipid/ALG nanoparticles to encapsulate 7,8-DHF . The performance of these nanoparticles was then evaluated .
- Results : The study found that the type of polysaccharide significantly affected the performance of the ternary nanoparticles . Both types of nanoparticles improved the storage stability and bioaccessibility of 7,8-DHF .
Application in Neurobiology
- Field : Neurobiology
- Summary : 7,8-DHF is a TrkB receptor agonist and has been used in neurobiology for its neuroprotective effects .
- Methods : Treatment with 7,8-DHF enhances TrkB phosphorylation and promotes downstream cellular signaling . It has been used in rodent models of ischemic stroke and neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .
- Results : 7,8-DHF has shown to promote survival and enhance neurite growth in cultured neurons . It has also been found to be neuroprotective in various disease models .
Application in Molecular Interactions
- Field : Molecular Biology
- Summary : 7,8-Dihydroxyflavone (7,8-DHF) has been found to interact with both the TrkB receptor and VEGFR2 . It enhances TrkB phosphorylation and promotes downstream cellular signaling . It also exerts an inhibitory effect on the vascular endothelial growth factor receptor (VEGFR) family of tyrosine kinase receptors .
- Methods : The study used a combination of molecular docking and computational mapping tools involving molecular dynamics approaches to investigate the molecular interactions of 7,8-DHF and its derivatives with both the TrkB receptor and VEGFR2 .
- Results : The study revealed that 7,8-DHF has dual biochemical action and its treatment may have divergent effects on the TrkB via its extracellular Ig2 domain and on the VEGFR2 receptor through the intracellular kinase domain .
Application in Precision Diet Intervention
- Field : Nutrition Science
- Summary : 7,8-DHF has been used in precision diet intervention or functional food field . It has been encapsulated in zein/sophorolipid/polysaccharide ternary nanoparticles to improve its bioaccessibility .
- Methods : Sodium alginate (ALG) and sodium carboxymethyl cellulose (CMC) were selected to establish zein/sophorolipid/ALG and zein/sophorolipid/CMC nanoparticles to encapsulate 7,8-DHF, respectively . The performance of these nanoparticles was then evaluated .
- Results : Both types of nanoparticles improved the storage stability and bioaccessibility of 7,8-DHF . This research provides valuable insights to develop more effective delivery systems for 7,8-DHF, which will allow more 7,8-DHF to be absorbed by the human intestines, exerting greater biological effects for human health .
Application in Antioxidant Defense
- Field : Biochemistry
- Summary : 7,8-Dihydroxyflavone (7,8-DHF) has been found to augment the cellular antioxidant defense capacity through activation of the Nrf-2/HO-1 pathway .
- Methods : The study involved in vitro experiments to investigate the effects of 7,8-DHF on the Nrf-2/HO-1 pathway .
- Results : The results indicated that 7,8-DHF treatment enhanced the cellular antioxidant defense capacity .
Application in Inhibition of Melanin Biosynthesis
Eigenschaften
IUPAC Name |
6,7-dihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-7-14(9-4-2-1-3-5-9)19-15-8-13(18)12(17)6-10(11)15/h1-8,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAOUZGPXSGVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191569 | |
| Record name | 6,7-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydroxyflavone | |
CAS RN |
38183-04-9 | |
| Record name | 6,7-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38183-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038183049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38183-04-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6R86H59XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




